4-chloro-2-(1H-imidazol-1-yl)pyrimidine
Overview
Description
4-chloro-2-(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Scientific Research Applications
4-chloro-2-(1H-imidazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
4-Chloro-2-(1H-imidazol-1-yl)pyrimidine is a compound that contains an imidazole ring, which is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The presence of the imidazole ring in the structure of this compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with imidazole. This reaction can be carried out under various conditions, including the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(1H-imidazol-1-yl)benzene
- 4-chloro-2-(1H-imidazol-1-yl)thiazole
- 4-chloro-2-(1H-imidazol-1-yl)triazine
Uniqueness
4-chloro-2-(1H-imidazol-1-yl)pyrimidine is unique due to the combination of the imidazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in compounds with only one of these rings. The presence of the chlorine atom also provides a reactive site for further functionalization, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
4-chloro-2-imidazol-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQGLKJULMYXAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442380 | |
Record name | 4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114834-04-7 | |
Record name | 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114834-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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